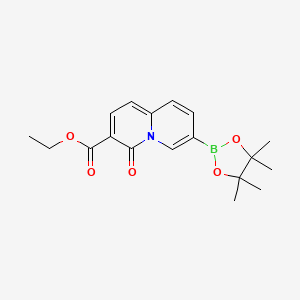
Ethyl 4-oxo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinolizine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-oxo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinolizine-3-carboxylate is a complex organic compound with a molecular formula of C18H22BNO5 . This compound features a quinolizine core, which is a bicyclic structure containing nitrogen, and a boronic ester group, which is known for its utility in organic synthesis and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-oxo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinolizine-3-carboxylate typically involves multiple stepsThe reaction conditions often require the use of palladium catalysts and specific ligands to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to avoid contamination and ensure the consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-oxo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinolizine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the quinolizine core or the boronic ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Palladium catalysts and bases like potassium carbonate are typically employed in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted quinolizine derivatives, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
Ethyl 4-oxo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinolizine-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of advanced materials and catalysts
Mecanismo De Acción
The mechanism of action of ethyl 4-oxo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinolizine-3-carboxylate involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and receptor binding studies. The quinolizine core can interact with various biological pathways, potentially modulating cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Features a similar boronic ester group but with an aniline core.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Contains a pyridine ring instead of a quinolizine core.
(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene: A simpler structure with a benzene ring.
Uniqueness
Ethyl 4-oxo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinolizine-3-carboxylate is unique due to its combination of a quinolizine core and a boronic ester group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis and medicinal chemistry .
Propiedades
Fórmula molecular |
C18H22BNO5 |
|---|---|
Peso molecular |
343.2 g/mol |
Nombre IUPAC |
ethyl 4-oxo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinolizine-3-carboxylate |
InChI |
InChI=1S/C18H22BNO5/c1-6-23-16(22)14-10-9-13-8-7-12(11-20(13)15(14)21)19-24-17(2,3)18(4,5)25-19/h7-11H,6H2,1-5H3 |
Clave InChI |
YNGFPUYNNLHYHT-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CN3C(=CC=C(C3=O)C(=O)OCC)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(7S,8aR)-7-Fluorooctahydropyrrolo[1,2-a]pyrazine](/img/structure/B13027050.png)
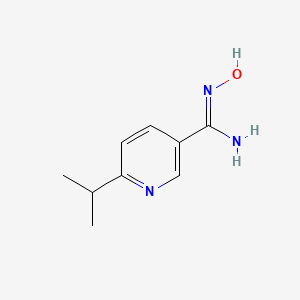
![6-fluoro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B13027062.png)
![Tert-butyl 4,6-dichloropyrazolo[4,3-c]pyridine-1-carboxylate](/img/structure/B13027063.png)



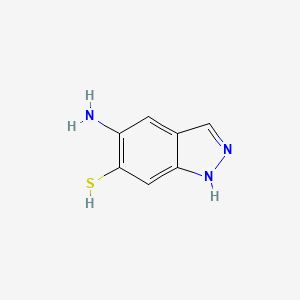
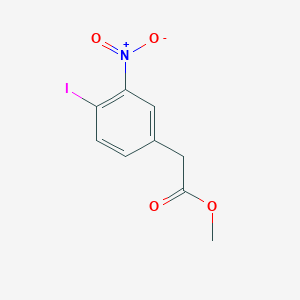
![9-Benzyl-7-oxo-9-aza-bicyclo[3.3.1]nonane-3-carboxylicacidmethylester](/img/structure/B13027097.png)
![2-Bromo-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine](/img/structure/B13027098.png)
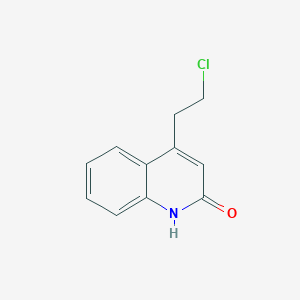
![4-Hydroxy-3-methylthieno[3,2-c]pyridine-7-carboxylicacid](/img/structure/B13027119.png)

